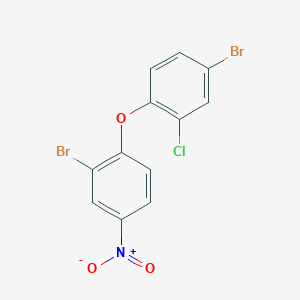

2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Description

BenchChem offers high-quality 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2ClNO3/c13-7-1-3-12(10(15)5-7)19-11-4-2-8(16(17)18)6-9(11)14/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGLNKNPPCHBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Electronic structure and reactivity of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

An In-Depth Technical Guide to the Electronic Structure and Reactivity of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Abstract

The diaryl ether motif is a cornerstone in modern medicinal chemistry and agrochemical design, prized for its conformational flexibility and metabolic stability.[1][2] This guide provides a comprehensive theoretical and predictive analysis of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene, a complex polysubstituted diaryl ether. While direct experimental data for this specific molecule is not extensively published, this document leverages established principles of physical organic chemistry and computational modeling to elucidate its electronic structure and forecast its reactivity. We will explore its plausible synthetic routes, delve into its molecular orbital landscape and charge distribution, and predict its behavior in key chemical transformations. This guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule or analogous structures in synthetic and drug discovery programs.

Introduction: The Significance of the Diaryl Ether Scaffold

Diaryl ethers (DEs) are a class of organic compounds that feature prominently in a multitude of biologically active molecules, both natural and synthetic.[3] Their structural and electronic properties make them a "privileged scaffold," frequently incorporated into agents with a wide array of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][4] The ether linkage, while robust, imparts a degree of torsional freedom that allows the molecule to adopt low-energy conformations optimal for binding to biological targets. The specific molecule of interest, 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene, presents a particularly complex substitution pattern. The interplay between the potent electron-withdrawing nitro group and the multiple halogen substituents across two aromatic rings suggests a unique and nuanced electronic profile that dictates its chemical behavior.

Proposed Synthesis via Ullmann Condensation

The construction of the diaryl ether bond is most classically achieved via the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[3][5] This method remains a robust and cost-effective approach for synthesizing complex diaryl ethers.

A plausible retrosynthetic analysis suggests the coupling of 2-bromo-4-nitrophenol with an appropriately substituted halogenated benzene.

Sources

Technical Guide: Biological Potential & Scaffold Analysis of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

[1]

Executive Summary

This technical guide evaluates the pharmacophore architecture and biological potential of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene , a highly functionalized diphenyl ether scaffold.[1] Characterized by a specific polyhalogenated substitution pattern and a para-nitro electron-withdrawing group, this molecule represents a chemical class historically significant in two primary domains: Protoporphyrinogen Oxidase (PPO) inhibition (herbicidal/antimicrobial) and Enoyl-ACP Reductase (FabI) inhibition (antibacterial).

This analysis synthesizes established Structure-Activity Relationships (SAR) of nitro-diphenyl ethers to project the likely biological profile, synthesis protocols, and experimental validation pathways for this specific candidate.[1]

Part 1: Chemical Architecture & Synthesis

Structural Analysis

The molecule comprises two distinct aromatic domains linked by an ether bridge, creating a "butterfly" conformation typical of bioactive diphenyl ethers.

-

Ring A (Electrophilic Core): Contains a 4-nitro group (strong electron withdrawer) and a 2-bromo substituent .[1] The nitro group activates the ring for nucleophilic attack during synthesis and serves as a "warhead" for enzymatic reduction in biological systems. The 2-bromo group forces the ether linkage out of planarity, increasing selectivity for hydrophobic pockets.

-

Linker: An ether oxygen (-O-) providing rotational freedom (bond angle ~120°) essential for induced-fit binding.[1]

-

Ring B (Lipophilic Tail): A 4-bromo-2-chlorophenoxy moiety.[1][2] This specific halogenation pattern (Br at para, Cl at ortho) drastically increases lipophilicity (LogP > 5.0) and metabolic stability by blocking the primary sites of oxidative metabolism (CYP450).

Synthetic Pathway (Nucleophilic Aromatic Substitution)

The most robust synthesis utilizes an SNAr mechanism. The 4-nitro group on the starting material activates the 1-position for displacement.[1]

Protocol:

-

Reagents: 2-Bromo-1-fluoro-4-nitrobenzene (Substrate), 4-Bromo-2-chlorophenol (Nucleophile), Potassium Carbonate (Base).[1]

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO.

-

Conditions: 80°C, 4-6 hours, Nitrogen atmosphere.

Mechanism Visualization:

Figure 1: SNAr synthesis pathway via Meisenheimer complex intermediate.[1]

Part 2: Biological Activity Profile[1]

Primary Target: Protoporphyrinogen Oxidase (PPO) Inhibition

Diphenyl ethers with a para-nitro group are classical inhibitors of Protoporphyrinogen Oxidase (PPO) , a key enzyme in heme and chlorophyll biosynthesis.

-

Mechanism: The scaffold mimics the protoporphyrinogen IX substrate. The 4-nitro group accepts electrons, while the halogenated rings occupy the hydrophobic binding pocket of the enzyme.

-

Biological Outcome: Inhibition leads to the accumulation of Protoporphyrin IX, which, upon light exposure or cellular stress, generates singlet oxygen (

) and reactive oxygen species (ROS), causing lipid peroxidation and membrane lysis. -

Relevance: High potency expected against eukaryotic pests and specific bacterial strains.

Secondary Target: Enoyl-ACP Reductase (FabI)

The structure shares significant homology with Triclosan , a known FabI inhibitor.

-

SAR Overlap: The 2,4-dichloro/bromo substitution on the phenoxy ring is critical for FabI binding. The nitro group replaces the phenolic hydroxyl of Triclosan, potentially altering the binding mode to rely on pi-stacking rather than hydrogen bonding.

-

Potential: Bacteriostatic activity against Gram-positive organisms (S. aureus) and Mycobacteria.

Cytotoxicity & Nitro-Reduction

The 4-nitro moiety is susceptible to nitroreductases (NTRs).[1]

-

Hypoxia Selectivity: In hypoxic tumor environments, the nitro group can be reduced to a hydroxylamine or amine, trapping the drug in the cell and generating cytotoxic radical intermediates. This suggests potential as a hypoxia-activated prodrug for oncology.[1]

Part 3: Experimental Protocols

Synthesis & Purification Protocol

Objective: Isolate high-purity (>98%) scaffold for biological assay.

-

Charge: To a dry round-bottom flask, add 4-Bromo-2-chlorophenol (1.0 eq) and anhydrous K2CO3 (1.5 eq) in DMF (0.5 M concentration). Stir at RT for 30 min to generate the phenoxide.

-

Addition: Add 2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq) dropwise.

-

Reaction: Heat to 80°C. Monitor by TLC (Hexane/EtOAc 8:1). The starting fluoride (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

-

Workup: Pour into ice water. The product will precipitate. Filter and wash with water.

-

Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (100% Hexane

5% EtOAc/Hexane). -

Validation: 1H NMR must show the loss of the phenolic proton and the characteristic splitting patterns of the two benzene rings.

PPO Inhibition Assay (In Vitro)

Objective: Quantify IC50 against recombinant PPO.

-

System: Recombinant human or plant PPO enzyme.

-

Substrate: Protoporphyrinogen IX (generated in situ from ALA or chemically reduced).

-

Detection: Fluorescence of Protoporphyrin IX (Ex: 405 nm, Em: 630 nm).

-

Procedure: Incubate Enzyme + Inhibitor (0.1 nM - 10

M) for 10 min. Add substrate.[3] Measure fluorescence slope over 20 min.

Part 4: Data Visualization & SAR

Structure-Activity Relationship (SAR) Map[1]

Figure 2: SAR dissection highlighting functional roles of specific substituents.[1]

Predicted Physical Properties

| Property | Value (Predicted) | Implication |

| Molecular Weight | ~492.3 g/mol | Borderline drug-like (Rule of 5) |

| LogP | 5.2 - 5.8 | High lipophilicity; likely membrane permeable but low aqueous solubility.[1] |

| TPSA | ~55 Ų | Good intestinal absorption potential. |

| Rotatable Bonds | 2 | Rigid scaffold, favorable for binding entropy. |

References

-

Synthesis of Nitro-Diphenyl Ethers: ChemicalBook. "2-Bromo-1-chloro-4-nitrobenzene Synthesis and Precursors."[1] Accessed Feb 2026.

-

Biological Activity of Nitro-Aromatic Scaffolds: Noriega, S. et al.[1][4] "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Pharmaceuticals, 2022.[4][5][6]

-

SAR of Halogenated Diphenyl Ethers: Rayne, S. et al. "Molecular orbital studies on brominated diphenyl ethers: Reactivity and QSAR." Chemosphere, 2005.[7]

-

Toxicity & Mutagenicity Context: Debnath, A.K.[1][6][8] "Structure–Activity Relationships in Nitro-Aromatic Compounds." ResearchGate, 2025.

Sources

- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 2. 2-BROMO-1-(4-BROMO-2-CHLOROPHENOXY)-4-NITROBENZENE [chemicalbook.com]

- 3. 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Molecular orbital studies on brominated diphenyl ethers. Part II--reactivity and quantitative structure-activity (property) relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Reagent selection for synthesizing 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Application Note: Strategic Reagent Selection for the Synthesis of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Executive Summary

This application note details the optimized synthetic route for 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene , a highly substituted diaryl ether.[1] The synthesis of this molecule presents a specific challenge: the formation of an ether linkage between two electron-deficient and sterically crowded aromatic rings.

While standard Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategic Disconnection

The target molecule is a diaryl ether comprising two distinct aromatic systems:

-

Ring A (Nucleophile): Derived from 4-bromo-2-chlorophenol.[1]

-

Ring B (Electrophile): Derived from a 2-bromo-4-nitrohalobenzene.[1]

The logical disconnection is at the ether oxygen. The reaction is driven by the strong electron-withdrawing nature of the nitro group on Ring B, which activates the C-1 position for nucleophilic attack.

Critical Structural Constraint: The presence of a bromine atom at the ortho-position (C2) of the electrophile creates significant steric bulk around the reaction center (C1). This steric hindrance significantly retards the approach of the nucleophile, making the choice of leaving group and base critical.

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from activated precursors.

Reagent Selection Guide

The success of this synthesis relies on three pillars: the "Halogen Effect," the "Cesium Effect," and Solvent Polarity.

The Electrophile: Fluorine vs. Chlorine

In standard organic synthesis, aryl chlorides are preferred due to cost. However, in

-

Recommendation: Use 1-Fluoro-2-bromo-4-nitrobenzene .[1]

-

Rationale: The high electronegativity of fluorine lowers the energy of the transition state by inductively stabilizing the negative charge accumulation on the ring. This acceleration is essential to counteract the steric hindrance of the adjacent ortho-bromo group. Chlorine is often too slow in this specific steric environment, leading to incomplete conversion or competitive decomposition.

The Base: Cesium vs. Potassium

The phenol must be deprotonated to form the active phenoxide nucleophile.

-

Recommendation: Use Cesium Carbonate (

) .[2][3][4] -

Rationale: This is known as the "Cesium Effect."

-

Solubility:

is significantly more soluble in organic solvents (DMF/DMSO) than -

Naked Anion: The large ionic radius of Cesium (

) results in a "loose" ion pair with the phenoxide. This creates a "naked," more reactive nucleophile compared to the tighter ion pair formed with Potassium (

-

Summary of Reagent Optimization

| Parameter | Standard Choice | Optimized Choice | Technical Justification |

| Leaving Group | Chloride (-Cl) | Fluoride (-F) | Accelerates rate-determining addition step; overcomes steric hindrance.[1] |

| Base | Higher solubility in DMF; "naked anion" effect increases nucleophilicity. | ||

| Solvent | Acetonitrile | DMF or DMSO | High dielectric constant stabilizes the polar Meisenheimer intermediate. |

| Temperature | Reflux | 80-90°C | Controlled heat prevents thermal degradation of the nitro group while ensuring activation. |

Detailed Experimental Protocol

Safety Warning: Nitro-compounds can be thermally unstable.[1] Do not exceed 110°C. DMF is a potent skin-penetrating solvent; wear appropriate PPE.[1]

Materials

-

Nucleophile: 4-Bromo-2-chlorophenol (

)[1] -

Electrophile: 1-Fluoro-2-bromo-4-nitrobenzene (

)[1] -

Base: Cesium Carbonate (

), anhydrous. -

Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]

Procedure

-

Preparation:

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser (fitted with a nitrogen balloon or drying tube).

-

Ensure all glassware is oven-dried.[1]

-

-

Charging:

-

Add 4-Bromo-2-chlorophenol (1.0 equiv, 10 mmol, 2.07 g) to the flask.

-

Add Cesium Carbonate (1.5 equiv, 15 mmol, 4.89 g).

-

Add DMF (20 mL, 0.5 M concentration).

-

Note: Stir at room temperature for 15 minutes. The mixture will likely turn yellow/orange as the phenoxide forms.

-

-

Reaction:

-

Add 1-Fluoro-2-bromo-4-nitrobenzene (1.1 equiv, 11 mmol, 2.42 g) in one portion.

-

Heat the reaction mixture to 90°C in an oil bath.

-

Monitor by TLC (20% EtOAc in Hexanes) or HPLC.

-

Time: Reaction is typically complete within 4–6 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

If solid forms: Filter the precipitate, wash with water (

) and cold ethanol ( -

If oil forms: Extract with Ethyl Acetate (

). Wash combined organics with water (

-

-

Purification:

-

Recrystallization from Ethanol/Water is preferred for high purity.

-

Alternatively, flash column chromatography (Silica gel, 5%

10% EtOAc in Hexanes).

-

Mechanistic Insight

The reaction proceeds via the

Key Insight: The transition state leading to the Meisenheimer complex is high-energy due to the steric clash between the incoming phenoxide and the ortho-bromo group. The use of Fluorine (small atomic radius) minimizes this clash compared to Chlorine, while the Cesium counter-ion ensures the phenoxide is sufficiently reactive to overcome the barrier.

Figure 2: Reaction pathway highlighting the Rate-Determining Step (RDS).[1]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Moisture in solvent deactivating base.[1] | Use freshly distilled DMF or store over molecular sieves (4Å). |

| Unreacted Electrophile | Steric hindrance too high. | Increase temperature to 110°C; switch solvent to DMSO (higher T limit). |

| Hydrolysis Product (Phenol) | Wet solvent or ambient moisture. | Ensure Nitrogen atmosphere; verify dryness of reagents. |

| Dark Tarry Mixture | Thermal decomposition. | Reduce temperature to 80°C; ensure inert atmosphere (Oxygen can cause radical polymerization). |

References

-

Nucleophilic Arom

) Mechanism: -

The "Cesium Effect" in Organic Synthesis

- (F >> Cl)

-

Synthesis of Diaryl Ethers (General Protocols)

-

Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews. (Provided as context for why

is preferred over Ullmann when activation is present).

-

Sources

- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. old.inno-chem.com.cn [old.inno-chem.com.cn]

Application Notes and Protocols for the Scalable Synthesis of Polyhalogenated Diphenyl Ethers

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance and Synthetic Challenges of Polyhalogenated Diphenyl Ethers

Polyhalogenated diphenyl ethers (PBDEs) are a class of aromatic compounds characterized by a diphenyl ether backbone substituted with multiple halogen atoms, most commonly bromine. Historically, their principal application has been as flame retardants in a vast array of consumer and industrial products, including electronics, textiles, and plastics.[1][2] While regulatory actions have curtailed the production of many PBDE congeners due to concerns over their environmental persistence, bioaccumulation, and potential toxicity, the need for robust and scalable synthetic routes remains critical.[1] This necessity is driven by the ongoing demand for analytical standards for environmental monitoring, toxicological research, and the development of novel derivatives with potential applications in medicinal chemistry and materials science.[3][4]

The synthesis of specific, highly pure polyhalogenated diphenyl ether congeners presents significant challenges. Industrial production has often relied on the direct, and often non-selective, bromination of diphenyl ether, yielding complex mixtures that are difficult to separate.[5] For research and development purposes, where specific substitution patterns are required, more precise and scalable synthetic methodologies are essential. This guide provides a detailed overview of the primary scalable synthesis routes for polyhalogenated diphenyl ethers, offering in-depth protocols, comparative analyses, and insights into the practical considerations for laboratory and potential pilot-scale production.

Core Synthetic Strategies: A Comparative Overview

The synthesis of polyhalogenated diphenyl ethers can be broadly categorized into two approaches: the direct halogenation of a pre-formed diphenyl ether core and the construction of the diphenyl ether linkage from halogenated precursors. The latter is generally preferred for the synthesis of specific congeners and is the focus of this guide. The three primary methods for constructing the C-O bond of the diphenyl ether are the Ullmann condensation, the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr).

| Synthetic Route | Key Reactants | Catalyst/Promoter | Typical Reaction Temperature | Scalability | Advantages | Disadvantages |

| Direct Bromination | Diphenyl ether, Bromine | Lewis Acid (e.g., AlCl₃, FeBr₃) | 0°C to 80°C | High | Cost-effective for bulk production. | Poor selectivity, produces complex mixtures of congeners. |

| Ullmann Condensation | Polyhalogenated phenol, Polyhalogenated aryl halide | Copper (Cu) salt or complex | 100°C to >200°C | Moderate to High | Good functional group tolerance, relatively inexpensive catalyst. | Harsh reaction conditions, often requires high temperatures and stoichiometric copper.[6] |

| Suzuki-Miyaura Coupling | Polyhalogenated arylboronic acid/ester, Polyhalogenated phenol | Palladium (Pd) complex | Room temperature to 100°C | Moderate to High | Mild reaction conditions, high yields, excellent functional group tolerance.[7] | Cost of palladium catalyst and ligands, potential for catalyst poisoning.[8] |

| Nucleophilic Aromatic Substitution (SNAr) | Polyhalogenated phenol, Electron-deficient polyhalogenated aryl halide | Base | Room temperature to 120°C | Moderate to High | Metal-free, often rapid reactions. | Limited to electron-deficient aryl halides.[9] |

Detailed Protocols and Methodologies

Direct Bromination of Diphenyl Ether

This method is primarily used for the industrial-scale production of commercial PBDE mixtures, such as decabromodiphenyl ether. The control over the degree of bromination is achieved by managing the stoichiometry of the reactants and the reaction kinetics.[5]

Protocol for the Synthesis of Decabromodiphenyl Ether

Materials:

-

Diphenyl ether

-

Dibromomethane (solvent)

-

Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

-

Bromine

Procedure:

-

To a one-liter flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, add 430 ml of dibromomethane, 7.5 g of anhydrous AlCl₃, and 880 g of bromine (5.5 moles).[10]

-

Cool the contents of the flask to 0° C.[10]

-

Slowly add a solution of 85 g (0.5 mole) of diphenyl ether in 20 ml of dibromomethane dropwise to the stirred mixture over 2 hours, while maintaining the temperature between 0° and 5° C.[10]

-

After the addition is complete, heat the reaction mixture to 75° C and maintain this temperature for 5 hours.[10]

-

After the reaction is complete, the reaction mixture is introduced into hot water after neutralization.[11]

-

The halogenated hydrocarbon solvent is removed by steam distillation.[11]

-

The resulting decabromodiphenyl ether is then pulverized, washed with water, and dried.[11]

Causality and Insights:

-

The use of a Lewis acid catalyst like AlCl₃ is crucial for activating the bromine and facilitating the electrophilic aromatic substitution on the diphenyl ether rings.

-

The initial low temperature during the addition of diphenyl ether helps to control the highly exothermic reaction and minimize the formation of byproducts.[12]

-

Dibromomethane is a suitable solvent as it is relatively inert under the reaction conditions.[10]

Diagram of Direct Bromination Workflow:

Caption: Workflow for the direct bromination of diphenyl ether.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[6] While traditionally requiring harsh conditions, modern modifications with specific ligands can facilitate the reaction at lower temperatures.[13]

Protocol for a Ligand-Assisted Ullmann Condensation:

Materials:

-

Polyhalogenated phenol (e.g., 2,4,6-tribromophenol)

-

Polyhalogenated aryl iodide or bromide (e.g., 1-iodo-2,4,6-tribromobenzene)

-

Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) (catalyst)

-

2-((2-isopropylphenylimino)methyl)phenol (salicylaldimine ligand)

-

Potassium phosphate (K₃PO₄) (base)

-

Dioxane (solvent)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the polyhalogenated phenol (1.0 mmol), polyhalogenated aryl halide (1.2 mmol), CuI (0.05 mmol, 5 mol%), and the salicylaldimine ligand (0.1 mmol, 10 mol%).

-

Add K₃PO₄ (2.0 mmol) and 5 mL of anhydrous dioxane.[13]

-

Heat the reaction mixture to 101°C and stir for 24 hours.[13]

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality and Insights:

-

The copper catalyst is essential for facilitating the C-O bond formation. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[14]

-

The use of a ligand, such as a salicylaldimine, can accelerate the reaction and allow for milder conditions by stabilizing the copper catalyst and increasing its solubility.[13]

-

A strong base like K₃PO₄ is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[13]

-

Anhydrous conditions are important to prevent side reactions and deactivation of the catalyst.

Diagram of Ullmann Condensation Mechanism:

Caption: Simplified catalytic cycle for the Ullmann condensation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. For the synthesis of diphenyl ethers, this typically involves the coupling of an arylboronic acid or ester with a phenol, often activated as a triflate or other suitable leaving group.

Protocol for Suzuki-Miyaura Synthesis of a Polyhalogenated Diphenyl Ether:

Materials:

-

Polyhalogenated arylboronic acid (e.g., 2,4,6-tribromophenylboronic acid)

-

Polyhalogenated phenol (e.g., 2,4,6-tribromophenol)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst precursor)

-

2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) (ligand)

-

Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (base)

-

1,4-Dioxane and water (solvent system)

Procedure:

-

To a round-bottom pressure flask equipped with a stir bar, add the polyhalogenated arylboronic acid (1.1 mmol), the polyhalogenated phenol (1.0 mmol), and Cs₂CO₃ (2.5 mmol).[15]

-

Under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).[8]

-

Add 10 mL of anhydrous 1,4-dioxane and 1 mL of water.[15]

-

Sparge the mixture with a stream of argon for 10 minutes.[15]

-

Seal the vessel with a screw cap and heat the reaction mixture at 100°C overnight with vigorous stirring.[15]

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Causality and Insights:

-

The palladium catalyst is the heart of this reaction, undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]

-

Bulky, electron-rich phosphine ligands like SPhos are highly effective in promoting the Suzuki-Miyaura coupling of challenging substrates by facilitating the oxidative addition and reductive elimination steps.[8]

-

The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7]

-

The use of a mixed solvent system like dioxane/water can improve the solubility of the reagents and the base.

Diagram of Suzuki-Miyaura Coupling Workflow:

Caption: Workflow for the Suzuki-Miyaura synthesis of a diphenyl ether.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable route for the synthesis of polyhalogenated diphenyl ethers when one of the aromatic rings is highly electron-deficient. This is typically achieved through the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, or multiple halogens).[9]

Protocol for SNAr Synthesis of a Polyfluorinated Diphenyl Ether:

Materials:

-

Pentafluorophenol

-

Hexafluorobenzene

-

Potassium carbonate (K₂CO₃) (base)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

-

In a round-bottom flask, dissolve pentafluorophenol (1.0 mmol) and K₂CO₃ (1.5 mmol) in 10 mL of anhydrous DMF.

-

Add hexafluorobenzene (1.2 mmol) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Causality and Insights:

-

The high degree of fluorination on both the phenol and the aryl halide activates the rings towards nucleophilic attack. The fluorine atoms act as strong electron-withdrawing groups.

-

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[16]

-

A polar aprotic solvent like DMF or DMSO is essential to solvate the phenoxide and facilitate the reaction.[9]

-

This method is particularly advantageous for the synthesis of highly fluorinated diphenyl ethers.

Diagram of SNAr Mechanism:

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Safety and Handling of Polyhalogenated Compounds

The synthesis and handling of polyhalogenated aromatic compounds require strict adherence to safety protocols due to their potential toxicity and persistence.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17]

-

Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of volatile reagents and products.

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in designated hazardous waste containers according to institutional and local regulations.[18]

-

Handling of Halogens: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood and have a bromine spill kit readily available.

-

Persistent Organic Pollutants (POPs): Be aware that many polyhalogenated diphenyl ethers are classified as POPs. Take precautions to prevent their release into the environment.[16]

Conclusion

The scalable synthesis of specific polyhalogenated diphenyl ether congeners is achievable through several well-established synthetic routes. The choice of method depends on factors such as the desired substitution pattern, the availability of starting materials, cost considerations, and the required scale of production. While direct bromination is suitable for the bulk synthesis of commercial mixtures, Ullmann condensation, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution offer greater control and specificity for research and development applications. By understanding the underlying principles and following detailed protocols, researchers can safely and efficiently synthesize these important compounds for a variety of scientific endeavors.

References

- Bard, E. R., & Buchwald, S. L. (2003). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 125(42), 12837–12845.

- Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). U.S. Department of Health and Human Services.

- Li, Y., et al. (2022). Production of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) from bromophenols in natural and engineered processes. Critical Reviews in Environmental Science and Technology, 52(24), 4581-4606.

- Örn, S., & Klasson-Wehler, E. (1998). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Acta Chemica Scandinavica, 52, 1319-1325.

- Marsh, G., Athanasiadou, M., Bergman, Å., & Asplund, L. (2004). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Environmental Science & Technology, 38(1), 108-114.

- Great Lakes Chemical Corporation. (1985).

- Wang, Y., et al. (2017). Polybrominated diphenyl ethers in articles: a review of its applications and legislation. Environmental Science and Pollution Research, 24(5), 4312-4321.

- Wang, Y., et al. (2015). Polybrominated diphenyl ethers in articles: A review of its applications and legislation. Environmental Science and Pollution Research, 22(15), 11337-11348*.

- Sun, W., et al. (2019). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 11(10), 1639.

- Dead Sea Bromine Company. (1989). Process for the preparation of decabromodiphenyl ether with improved thermal stability. US4871882A.

- Sanderson, J. T., et al. (2001). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. Environmental Science & Technology, 35(18), 3749-3756*.

- Biscoe, M. R., & Buchwald, S. L. (2013). Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. Journal of the American Chemical Society, 135(30), 11133-11136.

- Agarwal, V., et al. (2014). Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges.

- Li, Y. C., et al. (2018).

- Li, Z., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 24(5), 419-422.

- Kali-Chemie AG. (1986).

- BenchChem. (2023). A Comparative Guide to Benchmarking Catalysts for Suzuki-Miyaura Reactions of Aryl Halides.

- Walker, S. D., et al. (2003). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.

- Tovar, F., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Polymers, 15(12), 2748.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- Johnson, R. N., et al. (1967). Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(9), 2375-2398.

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

- Denmark, S. E., & Smith, R. C. (2013). Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. Organic Letters, 15(15), 4014-4017.

-

Trinity University. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

-

Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

-

AWS. (n.d.). Organic Lab Safety Rules. Retrieved from [Link]

- Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.

- U.S. Environmental Protection Agency. (2009).

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Wang, Z. Y., et al. (2012). The mechanism of nucleophilic aromatic substitution polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 50(14), 2827-2836.

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

- Mondal, B., & Maiti, D. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Bergman, Å., et al. (2008). Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers. Stockholm University.

-

Wikipedia. (n.d.). Decabromodiphenyl ether. Retrieved from [Link]

- Valavanidis, A., & Vlachogianni, T. (2010). Laboratory Experiments of Organic Synthesis and Decomposition of Hazardous Environmental Chemicals Following Green Chemistry Principles.

- Ley, S. V., & Thomas, A. W. (2003). The Ullmann Ether Condensation. In Modern Organic Reactions (pp. 1-84). Springer, Berlin, Heidelberg.

- Hassan, J., et al. (2002). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Tetrahedron, 58(32), 6337-6345.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Ali, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4945.

- Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction.

- Polshettiwar, V., & Varma, R. S. (2008). Efficient Ullmann and Suzuki-Miyaura cross-coupling reactions catalyzed by heterogeneous Pd-porous carbon beads catalysts in aqueous media. Green Chemistry, 10(7), 743-746.

- Ogiwara, Y., & Sakai, N. (2020). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading.

- Beaudry, C. M., et al. (2013). Enantioselective Ullmann Ether Couplings: Syntheses of ( )-Myricatomentogenin, ( )-Jugcathanin, (þ)-Galeon, and (þ)-Pterocarine. Organic Letters, 15(17), 4540-4543.

- Ogiwara, Y., & Sakai, N. (2023). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading.

- Sharma, S., & Van der Eycken, E. V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.

- Organic Syntheses, Inc. (2014). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.

Sources

- 1. Polybrominated diphenyl ethers in articles: a review of its applications and legislation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. US4871882A - Process for the preparation of decabromodiphenyl ether with improved thermal stability - Google Patents [patents.google.com]

- 11. DE3326343C2 - Process for the preparation of decabromodiphenyl ether from a reaction mixture obtained by bromination of diphenyl ether - Google Patents [patents.google.com]

- 12. EP0126569A1 - Bromination process for preparing decabromodiphenyl ether from diphenyl ether - Google Patents [patents.google.com]

- 13. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. moravek.com [moravek.com]

- 18. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

Handling and storage protocols for 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Application Note: Handling, Storage, and Protocol Optimization for 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Executive Summary

2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene is a highly specialized polyhalogenated nitro diphenyl ether (PHDE). Structurally related to established agrochemicals (e.g., Nitrofen, Bifenox) and pharmaceutical intermediates, this compound serves as a critical building block in Structure-Activity Relationship (SAR) studies and organic synthesis.

Due to the presence of multiple halogen atoms (bromine, chlorine) and a nitro group on a diphenyl ether scaffold, this compound exhibits specific physicochemical properties—namely high lipophilicity, low water solubility, and potential biological activity—that necessitate rigorous handling protocols. This guide provides an authoritative framework for the safe storage, solubilization, and experimental utilization of this compound.

Physicochemical Profile & Identification

Understanding the structural properties is the first step to accurate handling.

| Property | Detail |

| Chemical Name | 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene |

| Molecular Formula | C₁₂H₆Br₂ClNO₃ |

| Molecular Weight | ~407.44 g/mol |

| Structural Class | Polyhalogenated Diphenyl Ether (PHDE) / Nitroaromatic |

| Physical State | Solid (Crystalline powder) |

| Color | Pale yellow to yellow (characteristic of nitroaromatics) |

| Solubility (Water) | Negligible (< 0.1 mg/L) |

| Solubility (Organic) | High in DMSO, Acetone, Dichloromethane (DCM), Ethyl Acetate |

| LogP (Est.) | ~4.5 - 5.2 (Highly Lipophilic) |

| Melting Point | Typical range 65–95°C (Compound specific; determine experimentally) |

Safety & Hazard Assessment

Critical Warning: As a halogenated nitroaromatic, this compound should be treated as a potential mutagen and skin sensitizer until fully characterized.

Hazard Classification (GHS Based on Analogs)

-

Acute Toxicity: Category 4 (Harmful if swallowed/inhaled).[1]

-

Skin/Eye Irritation: Category 2 (Causes irritation).

-

Carcinogenicity: Suspected (Nitro group implication).[1]

-

Environmental: Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life).

Personal Protective Equipment (PPE) Matrix

-

Respiratory: Work within a certified chemical fume hood. If dust generation is likely outside a hood, use a P100/N95 particulate respirator.

-

Dermal: Double-gloving is required.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) for prolonged handling in solution.

-

-

Ocular: Chemical splash goggles.

Storage & Stability Protocols

Proper storage is vital to prevent hydrolysis of the ether linkage or reduction of the nitro group.

Stability Logic:

-

Light Sensitivity: Nitro compounds are prone to photoreduction or darkening upon UV exposure.

-

Hydrolysis Risk: While diphenyl ethers are generally stable, the electron-withdrawing nitro group activates the ring, making the ether linkage slightly more susceptible to nucleophilic attack under basic conditions.

Protocol:

-

Primary Container: Amber glass vial with a PTFE-lined screw cap.

-

Temperature: Store at 2–8°C (Refrigerated) for long-term stability (>1 month). Ambient storage is acceptable for short-term use (<1 week).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidative degradation of impurities.

-

Desiccation: Store in a desiccator; moisture can facilitate slow hydrolysis over years.

Experimental Protocols

Protocol A: Standard Stock Solution Preparation (10 mM in DMSO)

Objective: Create a stable stock solution for biological assays or synthetic reactions.

Reagents:

-

Compound: 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene (MW: 407.44).

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

Procedure:

-

Calculate: To prepare 1 mL of 10 mM stock, weigh 4.07 mg of the compound.

-

Weigh: Use an analytical balance (readability 0.01 mg). Weigh directly into an amber HPLC vial or microcentrifuge tube.

-

Note: Avoid using plastic weigh boats if possible; static can cause loss of fine powder. Weighing paper or direct weighing is preferred.

-

-

Solubilize: Add 1.0 mL of anhydrous DMSO.

-

Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2–5 minutes.

-

Visual Check: Solution should be clear yellow.

-

-

Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store aliquots at -20°C . Stable for 6 months.

Protocol B: Quality Control via HPLC

Objective: Verify purity and stability of the compound.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro absorbance).

-

Gradient:

-

0-2 min: 50% B (Isocratic hold)

-

2-10 min: 50% -> 95% B (Linear gradient)

-

10-15 min: 95% B (Wash)

-

Note: High organic content is required to elute this lipophilic compound.

-

Workflow Visualization

Figure 1: Safe Handling & Solubilization Decision Tree

Caption: Operational workflow for the safe weighing, solubilization, and storage of halogenated nitro diphenyl ethers.

Figure 2: Synthesis & Reactivity Logic (SNAr Context)

Caption: Mechanistic pathway for the synthesis of the target ether via Nucleophilic Aromatic Substitution (SNAr), highlighting key precursors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Bromo-4-chloro-1-nitrobenzene (Precursor Analog). Retrieved from [Link]

-

U.S. EPA (2015). Polybrominated Diphenyl Ethers (PBDEs) Action Plan. Retrieved from [Link]

-

Loba Chemie. MSDS for Nitroaromatics (General Handling). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from crude 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Welcome to the technical support center for the purification of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex halogenated nitroaromatic ether. We understand that achieving high purity is critical for downstream applications, and this document provides in-depth, field-proven insights to troubleshoot common purification challenges. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Section 1: Understanding the Impurity Profile

The target molecule, 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene, is typically synthesized via a Williamson Ether Synthesis. This reaction involves the nucleophilic substitution of a halogen on an activated aromatic ring by a phenoxide ion. A likely synthetic route is the reaction of 4-bromo-2-chlorophenol with 1,2-dibromo-4-nitrobenzene in the presence of a base.

Understanding this synthesis is the first step in troubleshooting purification, as the most common impurities are unreacted starting materials and side-products.

Frequently Asked Questions (FAQs): Synthesis & Impurities

Q1: What are the most probable impurities in my crude product?

A1: Your crude product will likely contain a mixture of the desired product along with the following:

-

Unreacted 4-bromo-2-chlorophenol: This starting material is acidic and will be present if the reaction did not go to completion or if stoichiometry was not exact.

-

Unreacted 1,2-dibromo-4-nitrobenzene: This is the electrophilic starting material. Its polarity is similar to the product, making it a challenging impurity to remove.

-

Base and its Salt: Depending on the base used (e.g., K₂CO₃, NaH), residual base and its corresponding halide salt (e.g., KBr, NaBr) will be present.

-

Side-Products: While the SNAr reaction is generally favored, minor side-products from other reactive pathways can sometimes be observed, including potential positional isomers if starting materials are not isomerically pure.

Caption: Synthetic pathway and common impurities.

Section 2: Initial Work-up: Removing Gross Impurities

The first purification step should always be a liquid-liquid extraction to remove inorganic salts and acidic/basic impurities. This is a critical stage that simplifies subsequent purification steps.

Q2: My crude reaction mixture is a solid mass. How should I begin the work-up?

A2: This is common. The solid is likely a mixture of your organic product and inorganic salts.

Protocol: Aqueous Work-up

-

Dissolution: Dissolve the crude solid in an organic solvent that is immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The target compound is non-polar and should dissolve readily.

-

Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. This will remove the bulk of inorganic salts.

-

Basic Wash (Crucial Step): Perform a wash with a dilute basic solution, such as 1M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃). The acidic 4-bromo-2-chlorophenol will be deprotonated to its corresponding phenoxide salt, which is highly soluble in the aqueous layer and will be removed from your organic phase.

-

Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and breaks up any emulsions.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid ready for further purification.

Section 3: Purification Strategy 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures.[1] For your target molecule, it is an excellent first-line method after the initial work-up.

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs): Recrystallization

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at room temperature.[2] Given the polar nitro group and non-polar halogenated aromatic rings, a solvent of intermediate polarity is often a good starting point.

| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |

| Ethanol | 78 | Polar Protic | Often a good starting point. The hydroxyl group can interact with the nitro group, while the ethyl chain solvates the aromatic rings.[3] |

| Isopropanol | 82 | Polar Protic | Slightly less polar than ethanol; may offer better differential solubility. |

| Ethyl Acetate / Hexane | ~69 (azeotrope) | Mixed Polarity | A powerful two-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate (the "good" solvent) and add hot hexane (the "bad" solvent) dropwise until the solution becomes cloudy. Add a few drops of hot ethyl acetate to clarify and then allow to cool.[4] |

| Toluene | 111 | Non-polar | Can be effective for compounds that crystallize well. The high boiling point allows for a large solubility differential upon cooling.[3] |

Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Choose a suitable solvent from the table above by testing small amounts of your crude product.

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound just completely dissolves.[5]

-

Hot Filtration (Optional): If there are insoluble impurities (like dust or residual drying agent), perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]

-

Isolation: Once crystallization appears complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

-

Drying: Dry the purified crystals under vacuum.

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[4]

Troubleshooting Steps:

-

Re-dissolve: Reheat the solution to dissolve the oil completely.

-

Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation point.

-

Cool Slowly: Allow the solution to cool much more slowly. Insulating the flask can help.

-

Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a two-solvent system.[4]

Q5: No crystals are forming even after the solution has cooled. What should I do?

A5: This indicates the solution is not supersaturated, either because too much solvent was used or the compound is very soluble.

Troubleshooting Steps:

-

Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[6]

-

Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.

-

Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6]

Section 4: Purification Strategy 2: Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[7][8]

Frequently Asked Questions (FAQs): Column Chromatography

Q6: How do I choose the right mobile phase (eluent)?

A6: The eluent is selected using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired product has an Rf (retention factor) of approximately 0.3, and there is a clear separation from all impurity spots.[9]

-

Starting Point: Begin with a non-polar solvent system like 95:5 Hexane:Ethyl Acetate.

-

Increasing Polarity: If the spots do not move from the baseline, gradually increase the proportion of the more polar solvent (Ethyl Acetate). Polar solvents more effectively move compounds up the polar silica plate.[7]

-

Common Systems: Hexane/Ethyl Acetate and Hexane/Dichloromethane are excellent starting points for compounds of this type.

Q7: My compound is streaking on the TLC plate. What does this mean?

A7: Streaking can be caused by several factors:

-

Overloading: You have spotted too much compound on the plate. Try diluting your sample.

-

Acidity/Basicity: Your compound may be interacting too strongly with the acidic silica gel. Adding a very small amount (e.g., 0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can resolve this. Since your target is neutral, this is less likely unless you have significant acidic phenol impurity remaining.

-

Insolubility: The compound may not be fully soluble in the eluent, causing it to smear as it moves.

Q8: My compound appears to be decomposing on the silica gel. What are my options?

A8: Some sensitive compounds can degrade on the acidic surface of silica gel.[10]

-

Use Deactivated Silica: You can deactivate silica gel by treating it with a base like triethylamine.

-

Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be acidic, neutral, or basic).[9] A trial on an alumina TLC plate will indicate if this is a viable option.

Caption: Workflow for flash column chromatography.

Section 5: Purity Assessment

After purification, it is essential to confirm the purity and identity of the final product.

-

Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple eluent systems.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any remaining impurities. The spectra should be clean, with integrations matching the expected number of protons.[11]

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. The product should appear as a single, sharp peak.

By systematically addressing potential impurities through a logical workflow of extraction, recrystallization, and chromatography, you can reliably obtain high-purity 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene for your research and development needs.

References

-

University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

-

Osunstate. (2025). Mastering The Williamson Ether Synthesis. Available from: [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. Purification. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

-

Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]

-

Wikipedia. Column chromatography. Available from: [Link]

-

Allen Institute. Purification of Organic Compounds. Available from: [Link]

-

Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Available from: [Link]

-

Columbia University. Column chromatography. Available from: [Link]

-

Byju's. Column Chromatography. Available from: [Link]

-

University of Toronto Scarborough. Column Chromatography Theory. Available from: [Link]

-

Organic Syntheses. m-BROMONITROBENZENE. Available from: [Link]

-

Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]

-

Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

-

Brainly. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 3. Tips & Tricks [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Column chromatography - Wikipedia [en.wikipedia.org]

- 9. columbia.edu [columbia.edu]

- 10. Purification [chem.rochester.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Solvent optimization for recrystallization of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Technical Support Center: Purification of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Case ID: REC-BBCPNB-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to recrystallize 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene (hereafter referred to as Target A ). This molecule presents a specific purification challenge: it combines a highly lipophilic poly-halogenated diphenyl ether backbone with a polar nitro group.

This duality often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystal nucleation. The following guide replaces standard textbook advice with field-proven protocols optimized for nitro-halogenated aromatics.

Module 1: Solvent Optimization Matrix

Do not rely on trial-and-error. Use this matrix based on the Hansen Solubility Parameters (HSP) of Target A.

| Solvent System | Role | Suitability Rating | Technical Rationale |

| Ethanol (95%) | Single Solvent | Primary Choice | The nitro group interacts favorably with hydroxyls at high temps ( |

| Ethyl Acetate / Heptane | Binary System | High Purity | Excellent for removing non-polar tarry impurities. Dissolve in min. hot EtOAc; titrate with Heptane. Warning: Risk of oiling out if Heptane is added too fast. |

| Acetonitrile (ACN) | Single Solvent | Specialist | High dielectric constant ( |

| Toluene | Single Solvent | Cleanup | Use only if the crude is highly impure. Good for retaining unreacted halogenated phenols in the mother liquor. |

| Water | Anti-Solvent | Avoid | Too polar.[1] Adding water to an alcoholic solution of Target A will almost certainly cause immediate oiling out due to the hydrophobic halogens. |

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Problem: You cool the solution, and instead of crystals, a yellow/orange oil droplet layer forms at the bottom. The Cause: The molecule's melting point in the solvent-saturated state is lower than the temperature at which saturation occurs.[2] This is a thermodynamic "metastable zone" failure.

Emergency Protocol: The "Re-Dissolve & Seed" Method

-

Do not cool further. Re-heat the mixture until the oil phase dissolves completely into a clear solution.

-

Add a co-solvent. Add 5-10% more of your "good" solvent (e.g., Ethanol) to lower the saturation slightly.

-

Seed at High Temp. Allow the solution to cool very slowly. When it is roughly

below the boiling point, add a tiny "seed" crystal of pure Target A.-

No seed available? Scratch the inner glass wall with a glass rod at the liquid-air interface to induce nucleation.

-

-

Insulate. Wrap the flask in aluminum foil or a towel to slow the cooling rate. Fast cooling promotes oiling; slow cooling promotes crystallization.

Module 3: Recommended Workflows

Protocol A: The Ethanol Gradient (Standard)

Best for: Crude material with >85% purity.

-

Place crude Target A in an Erlenmeyer flask.

-

Add Ethanol (95%) at room temperature (approx. 5 mL per gram of solid).

-

Heat to reflux (

) with magnetic stirring. -

Critical Step: If solid remains, add hot Ethanol in 1 mL increments until dissolved. Do not add excess solvent.

-

Optional: If the solution is dark, add Activated Carbon (5% w/w), stir for 5 mins, and filter hot through Celite.

-

Allow to cool to room temperature over 2 hours.

-

Transfer to an ice bath (

) for 30 minutes. -

Filter crystals and wash with cold Ethanol.[3]

Protocol B: The "Displacement" Method (EtOAc/Heptane)

Best for: Oily crude or material with high isomeric impurities.

-

Dissolve crude Target A in the minimum amount of boiling Ethyl Acetate .

-

Once dissolved, keep the solution boiling.

-

Add boiling Heptane (or Hexane) dropwise.

-

Stop Point: The moment you see a persistent cloudiness (turbidity) that does not disappear with swirling, stop adding Heptane.

-

Add 1-2 mL of pure Ethyl Acetate to clear the solution back to transparent.

-

Remove from heat and let cool undisturbed.

Module 4: Process Logic Visualization

The following diagram illustrates the decision logic for purifying Target A, specifically addressing the risk of oiling out.

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during the purification of nitro-halogenated aromatics.

Module 5: Frequently Asked Questions (FAQs)

Q: My product is bright yellow, but the literature says it should be pale yellow. Is it impure? A: Likely, yes. Nitro compounds are inherently yellow, but deep orange or brown hues usually indicate oxidation byproducts (azoxy or azo derivatives) or trapped phenolic precursors. Fix: Perform a "charcoal wash." Dissolve the compound in hot solvent, add activated carbon, filter hot, and then recrystallize.

Q: Can I use Methanol instead of Ethanol? A: You can, but Methanol is more polar than Ethanol. Given the lipophilic nature of the 2-bromo-1-(4-bromo-2-chlorophenoxy) moiety, solubility in Methanol might be too low, requiring excessive solvent volumes which lowers recovery yield. Ethanol or Isopropanol are superior for this specific structure.

Q: Why do I need to wash the crystals with cold solvent?

A: The solubility curve of nitro-diphenyl ethers is often not steep enough. Washing with room-temperature solvent will redissolve a significant portion of your yield. Always chill your wash solvent to

Q: I have no seed crystals. How do I induce nucleation? A: Dip a glass rod into the solution, pull it out, and let the solvent evaporate on the tip until a crust forms. Re-insert this "crusted" rod into the cooling solution. The micro-crystals on the rod will act as nucleation sites.

References

-

BenchChem. (2025).[2] Troubleshooting Guide: Oiling out in recrystallization of nitroaromatic compounds. Retrieved from

-

Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

-

University of Rochester. (n.d.). Solvents for Recrystallization: General Rules for Nitro and Halo-Aromatics. Retrieved from

-

PubChem. (2025). 2-Bromo-4-chloro-1-nitrobenzene (Structural Analog Data). National Library of Medicine. Retrieved from

-

Organic Syntheses. (1928). m-Bromonitrobenzene and related halogenated nitro compounds. Org.[5][6] Synth. 8, 46. Retrieved from

Sources

Validation & Comparative

Structural Elucidation and Comparative Spectral Analysis: 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

[1]

Executive Summary & Application Context

This guide provides a definitive spectral analysis of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene , a highly functionalized diphenyl ether scaffold often utilized as an intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and antimicrobial agents.[1]

The core analytical challenge with this molecule lies in distinguishing the complex aromatic splitting patterns of two distinct, highly substituted benzene rings.[2] In process development, it is critical to differentiate the target product from its nucleophilic precursor (4-Bromo-2-chlorophenol ) and potential regioisomeric byproducts formed during the SNAr coupling reaction.

This document moves beyond basic assignment, offering a comparative analysis to validate structural integrity using 1H and 13C NMR spectroscopy.

Synthesis Context & Critical Impurities

To understand the NMR spectrum, one must understand the chemical environment created during synthesis. The target molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) of a halogenated nitrobenzene by a substituted phenol.

Comparative Targets

-

Target Analyte: 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene.[1]

-

Precursor A (Nucleophile): 4-Bromo-2-chlorophenol (Distinctive broad -OH singlet, upfield aromatic shifts).[1]

-

Precursor B (Electrophile): 1-Fluoro-2-bromo-4-nitrobenzene (Distinctive F-coupling).[1]

Pathway Visualization

The following diagram illustrates the synthesis logic and the resulting distinct aromatic systems (Ring A and Ring B) that must be deconvoluted in the NMR spectrum.

Figure 1: SNAr synthesis pathway establishing the two distinct aromatic rings (Ring A: Nitro-deficient, Ring B: Halo-rich).[1]

Experimental Protocol

Trustworthiness Check: The high halogen and nitro content renders this molecule sparingly soluble in non-polar solvents. Chloroform-d (CDCl3) is acceptable, but DMSO-d6 is recommended for sharper resolution of the nitro-adjacent protons and to prevent aggregation broadening.

Standard Operating Procedure (SOP)

-

Sample Preparation: Dissolve 10–15 mg of the isolated solid in 0.6 mL of DMSO-d6 (99.9% D). Ensure complete dissolution by sonication.

-

Instrument: 400 MHz or higher (500/600 MHz preferred for resolving overlapping doublets).

-

Acquisition Parameters (1H):

-

Acquisition Parameters (13C):

-

Scans: >512 (Due to quaternary carbons attached to halogens having long T1 times).

-

D1: 3.0 s.

-

1H NMR Comparative Analysis

The spectrum is defined by two isolated spin systems. We differentiate them based on the strong deshielding effect of the Nitro group (Ring A) versus the shielding effect of the ether oxygen on the ortho-positions.

Ring A: The Nitro-Benzene System[1][3]

-

Key Feature: The proton between the Nitro and Bromo groups (H3) is the most deshielded signal in the entire spectrum.

Ring B: The Phenoxy System

-

Environment: 1-Ether, 2-Chloro, 4-Bromo.[1]

-

Key Feature: These protons appear upfield relative to Ring A due to the absence of a strong electron-withdrawing nitro group.

Comparative Data Table

| Position | Proton Label | Multiplicity | Approx. Shift (δ ppm)* | Coupling (J Hz) | Structural Justification |

| Ring A (Nitro) | H-3 | Doublet (d) | 8.45 – 8.55 | J ~ 2.5 | Most Deshielded. Ortho to NO₂, Ortho to Br.[1] No ortho-proton neighbors.[1] |

| Ring A (Nitro) | H-5 | Doublet of Doublets (dd) | 8.15 – 8.25 | J ~ 9.0, 2.5 | Ortho to NO₂, Meta to H3. Deshielded by NO₂. |

| Ring A (Nitro) | H-6 | Doublet (d) | 6.90 – 7.10 | J ~ 9.0 | Ortho to Ether Oxygen. Shielded by resonance donation from Oxygen. |

| Ring B (Phenoxy) | H-3' | Doublet (d) | 7.75 – 7.85 | J ~ 2.5 | Meta to Ether. Ortho to Cl and Br.[4] |

| Ring B (Phenoxy) | H-5' | Doublet of Doublets (dd) | 7.45 – 7.55 | J ~ 8.8, 2.5 | Ortho to Br, Meta to Cl. |

| Ring B (Phenoxy) | H-6' | Doublet (d) | 7.15 – 7.25 | J ~ 8.8 | Ortho to Ether Oxygen. Shielded, but less than H-6 due to Cl influence.[1] |

*Note: Shifts are estimated based on DMSO-d6. Values may shift -0.1 to -0.2 ppm in CDCl3.[1]

Differentiation from Precursor (4-Bromo-2-chlorophenol)

The most critical check for reaction completion is the disappearance of the phenolic -OH singlet (typically 10.0–10.5 ppm in DMSO).[1] Additionally, the H-6' proton in the starting material is significantly more shielded (upfield) than in the product due to the higher electron density of the free phenolate/phenol versus the diphenyl ether.

13C NMR Spectral Signature

The 13C spectrum is dominated by quaternary carbons, which are often low intensity.

-

C-O (Ether Linkages): Two distinct peaks in the 150–160 ppm range. The carbon on Ring A (C1) will be further downfield due to the para-nitro effect.

-

C-NO2 (C4): ~142–145 ppm.[1]

-

C-Halogen:

-

C-Br (Ring A, C2): ~110–115 ppm.

-

C-Cl (Ring B, C2'): ~122–125 ppm.

-

C-Br (Ring B, C4'): ~115–118 ppm.

-

Advanced Verification: 2D NMR Logic

To unequivocally prove the ether linkage (and rule out regioisomers where the oxygen might attack a different position if the starting material was impure), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Structural Logic Diagram

The following diagram details the specific correlations required to confirm the structure.

Figure 2: Logic flow for structural confirmation using 2D NMR. The COSY spectrum separates the two ring systems, while HMBC confirms the quaternary carbon assignments.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Hay, A. S. (1998). "Poly(aryl ethers) by Nucleophilic Aromatic Substitution." Advances in Polymer Science, 132, 643-698.[1] (Reference for chemical shifts in diphenyl ether synthesis).

-

Reich, H. J. (2023). "WinPLT and NMR Data." University of Wisconsin-Madison.[1] (Authoritative source for calculating chemical shifts based on substituent constants).

Navigating the Labyrinth: A Comparative Guide to Mass Spectrometry Fragmentation of Brominated Nitro Diphenyl Ethers

For the modern researcher, scientist, and drug development professional, the structural elucidation of complex aromatic compounds is a perpetual challenge. Among these, brominated nitro diphenyl ethers present a unique analytical puzzle due to the combined electronic and steric effects of their substituents. This guide provides an in-depth, comparative analysis of their mass spectrometric fragmentation patterns, offering a predictive framework based on established principles and experimental data from related compound classes. While direct literature on this specific trifecta of functionalities is nascent, this document synthesizes authoritative knowledge to empower researchers in their analytical endeavors.

Introduction: The Analytical Imperative